Dimethyl adipimidate

Description

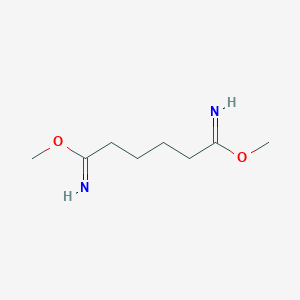

Structure

2D Structure

3D Structure

Properties

CAS No. |

13139-70-3 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

dimethyl hexanediimidate |

InChI |

InChI=1S/C8H16N2O2/c1-11-7(9)5-3-4-6-8(10)12-2/h9-10H,3-6H2,1-2H3 |

InChI Key |

ZLFRJHOBQVVTOJ-UHFFFAOYSA-N |

SMILES |

COC(=N)CCCCC(=N)OC |

Canonical SMILES |

COC(=N)CCCCC(=N)OC |

Synonyms |

Adipimate, Dimethyl Adipimidate, Dimethyl Adipinamidate, Dimethyl Dimethyl Adipimate Dimethyl Adipimidate Dimethyl Adipinamidate |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Considerations of Dimethyl Adipimidate

Reaction Mechanism with Primary Amine Functional Groups

The fundamental reaction of dimethyl adipimidate involves the coupling of its two imidoester groups with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form stable covalent linkages.

The reaction between a primary amine and an imidoester functional group of this compound proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the primary amine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom of the imidoester group. This initial attack results in the formation of a transient, unstable tetrahedral intermediate. acs.orgechemi.com

This intermediate subsequently collapses, eliminating a molecule of methanol (B129727) and forming a C=N double bond. The final product is a stable amidine bond. thermofisher.com Because this compound has two such reactive groups, it can form intramolecular crosslinks within a single polypeptide chain or intermolecular crosslinks between different molecules. A key characteristic of the resulting amidinium ion is that it is protonated and positively charged at physiological pH, thereby preserving the original charge of the primary amine it replaces. thermofisher.com This charge preservation can be critical for maintaining the native conformation and activity of some proteins.

The reaction efficiency of this compound with primary amines is highly dependent on the pH of the reaction medium. The optimal pH range for this reaction is alkaline, typically between pH 8 and 10. thermofisher.comthermofisher.com The pH influences the reaction in two competing ways: it affects the nucleophilicity of the primary amine and the stability of the imidoester.

Below pH 8: Primary amines are increasingly protonated to form non-nucleophilic ammonium (B1175870) ions (-NH3+), which significantly reduces the rate of the desired reaction.

Between pH 8 and 10: This range provides a favorable balance, with a sufficient concentration of deprotonated, nucleophilic primary amines (-NH2) to react efficiently with the imidoester. thermofisher.com

Studies have shown that as the pH becomes more alkaline (moving from 8 to 10), the reactivity with amines increases, leading to more efficient crosslinking. thermofisher.com Research on the reaction mechanism indicates a change in the rate-determining step with pH. At a lower pH, the decomposition of the tetrahedral intermediate is rate-limiting, whereas at a higher pH, the initial attack of the free amine on the protonated imidoester becomes the rate-determining step. acs.org

| pH Range | Effect on Amine Group | Effect on Imidoester Group | Overall Reaction Efficiency |

|---|---|---|---|

| < 8 | Increasingly protonated (-NH3+), non-nucleophilic | Relatively stable | Low |

| 8 - 10 | Sufficiently deprotonated (-NH2), nucleophilic | Moderate stability, reactive | Optimal |

| > 10 | Highly deprotonated, very nucleophilic | Rapid hydrolysis, low stability | Decreased due to hydrolysis |

The solvent system plays a critical role in the successful application of this compound. Since imidoesters are susceptible to hydrolysis, they cannot be stored in solution and must be dissolved immediately before use. thermofisher.com The choice of buffer is paramount. Buffers containing primary amines, such as Tris or glycine (B1666218), are incompatible as they will compete with the target molecules for reaction with the crosslinker. thermofisher.com Therefore, amine-free buffers like phosphate (B84403), borate, triethanolamine, or HEPES are required. thermofisher.com

For imidoesters that are not readily soluble in water, a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often used to prepare a concentrated stock solution. thermofisher.com This stock is then added to the aqueous reaction mixture, ensuring the final concentration of the organic solvent is low (typically 0.5% to 10%) to minimize potential denaturation of protein targets. thermofisher.com The solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. scilit.comresearchgate.net Polar aprotic solvents like DMSO can enhance the nucleophilicity of the amine, potentially accelerating the reaction.

Comparison of this compound Reactivity with Other Homobifunctional Imidoesters

This compound belongs to a series of aliphatic diimidoesters that also includes dimethyl pimelimidate (DMP) and dimethyl suberimidate (DMS). These crosslinkers share the same reactive groups but differ in the length of their hydrocarbon spacer arms.

Direct comparative kinetic data on the intrinsic chemical reactivity of the imidoester groups in this compound (DMA), Dimethyl Pimelimidate (DMP), and Dimethyl Suberimidate (DMS) is not extensively detailed in the literature. As homologous compounds, the electronic effect of the spacer arm on the imidoester group is minimal, suggesting their intrinsic chemical reactivities are very similar.

The primary distinction in their application performance arises from the length of the spacer arm, which dictates the distance between the two primary amines that can be successfully crosslinked. The efficiency of crosslinking is therefore less a matter of chemical kinetics and more a function of the steric and geometric compatibility between the crosslinker and the target protein. If the distance between two reactive lysine residues on a protein surface matches the spacer arm length of a particular imidoester, the crosslinking efficiency will be higher with that reagent.

| Crosslinker | Spacer Arm Length (Ångströms) | Chemical Structure |

|---|---|---|

| This compound (DMA) | 8.6 | CH3O-C(=NH)-(CH2)4-C(=NH)-OCH3 |

| Dimethyl Pimelimidate (DMP) | 9.2 | CH3O-C(=NH)-(CH2)5-C(=NH)-OCH3 |

| Dimethyl Suberimidate (DMS) | 11.0 | CH3O-C(=NH)-(CH2)6-C(=NH)-OCH3 |

N-Hydroxysuccinimide (NHS) esters are another major class of amine-reactive homobifunctional crosslinkers. While both imidoesters and NHS esters target primary amines, there are fundamental differences in their reactivity, reaction conditions, and the nature of the bond formed.

Bond Formation and Charge: Imidoesters react with amines to form positively charged amidine bonds, thus preserving the charge at the reaction site. thermofisher.com In contrast, NHS esters form neutral, stable amide bonds, resulting in a loss of the positive charge from the original amine. thermofisher.comyoutube.com

Optimal pH: Imidoesters are most reactive at a higher pH range of 8-10. thermofisher.com NHS esters react optimally at a slightly lower pH of 7.2-9. thermofisher.com

Stability and Side Reactions: Both reagent types are susceptible to hydrolysis, which competes with the aminolysis reaction. The half-life of NHS esters in aqueous solution decreases rapidly as pH increases (e.g., from hours at pH 7 to minutes at pH 9). thermofisher.comthermofisher.comgbiosciences.com This makes hydrolysis a significant competing reaction in the optimal pH range for aminolysis. While imidoesters are also hydrolyzed, their reaction with amines is more efficient at the higher pH range where they are typically used. Furthermore, NHS esters have been reported to exhibit side reactions with the hydroxyl groups of serine, threonine, and tyrosine residues, whereas imidoesters are considered more specific for primary amines. thermofisher.comresearchgate.net

| Feature | This compound (Imidoester) | N-Hydroxysuccinimide (NHS) Ester |

|---|---|---|

| Reactive Group | Imidoester | N-Hydroxysuccinimide Ester |

| Target Functional Group | Primary Amine (-NH2) | Primary Amine (-NH2), with side reactions with -OH |

| Resulting Bond | Amidine (C=N) | Amide (O=C-N) |

| Charge of Resulting Linkage | Positive (preserves original charge) | Neutral (neutralizes original charge) |

| Optimal Reaction pH | 8.0 - 10.0 | 7.2 - 9.0 |

| Primary Competing Reaction | Hydrolysis | Hydrolysis |

Quenching Strategies for this compound Cross-linking Reactions

Quenching of DMA cross-linking reactions is achieved by introducing a high concentration of a nucleophilic reagent that competitively reacts with the remaining active imidoester groups, rendering them incapable of further reacting with the protein targets. This effectively halts the cross-linking process at a desired time point, providing a "snapshot" of the protein interactions at that moment.

Amine-Containing Reagents for Quenching

The most common and effective quenching agents for DMA are small molecules containing primary amines. These reagents mimic the primary amine groups of lysine residues and the N-termini of proteins, the primary targets of imidoesters. By being present in a significant molar excess, they rapidly consume any unreacted DMA.

Tris (tris(hydroxymethyl)aminomethane) and glycine are two of the most frequently employed amine-containing quenching reagents. Their primary amine groups readily react with the electrophilic carbon of the imidoester group of DMA. This reaction leads to the formation of a stable, unreactive amidine bond with the quenching agent, thereby inactivating the cross-linker.

The general reaction of DMA with a primary amine-containing quenching reagent can be depicted as follows:

DMA (active) + R-NH₂ (quenching reagent) → DMA-quencher adduct (inactive)

The choice between Tris and glycine can depend on the specific requirements of the downstream analysis. For instance, a protocol for intracellular cross-linking using DMA specifies the termination of the reaction by the addition of 0.2 M glycine prior to analysis by SDS-PAGE and immunoblotting. nih.gov Similarly, Tris buffer is a common choice for quenching amine-reactive cross-linkers in general. The efficiency of quenching is influenced by factors such as the concentration of the quenching reagent, the pH of the reaction mixture, and the incubation time.

| Quenching Reagent | Functional Group | Typical Concentration |

| Tris | Primary Amine | 50-100 mM |

| Glycine | Primary Amine | 0.1-0.2 M |

This table summarizes common amine-containing reagents used to quench this compound cross-linking reactions, highlighting their reactive functional group and typical working concentrations.

Applications of Dimethyl Adipimidate in Protein Structural and Functional Research

Elucidation of Protein Quaternary Structure

The study of the quaternary structure of proteins, which involves the arrangement of multiple polypeptide subunits, is crucial for understanding their function. Bifunctional reagents like dimethyl adipimidate have been instrumental in this area, providing insights into the architecture of large oligomeric proteins and multi-protein complexes like ribosomes and membranes. cdnsciencepub.com

Analysis of Oligomeric Enzyme Architectures

This compound has been widely used to verify and analyze the quaternary structures of numerous oligomeric enzymes. fgsc.net By cross-linking subunits and analyzing the products via techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE), researchers can deduce the arrangement of these subunits. For instance, studies on yeast aldehyde dehydrogenase treated with a series of diimidoesters, including DMA, revealed the formation of tetramers as the largest cross-linked product, suggesting that the enzyme's monomers are assembled in a specific, likely heterologous, arrangement. nih.gov Similarly, cross-linking experiments with DMA helped to establish that the tetrameric pyruvate (B1213749) kinase from Neurospora is structured as a dimer of dimers. cdnsciencepub.com In another example, sialic acid synthase (SaNeuB) was analyzed using DMA and the longer cross-linker dimethyl suberimidate (DMS). With DMA, dimers were the major cross-linked species, while the longer DMS yielded more tetramers, providing clues about the enzyme's assembly. sinica.edu.tw

Determination of Subunit Stoichiometry

A primary application of DMA and similar imidoesters is the determination of the number of subunits within a protein complex. nih.gov When an oligomeric protein is treated with DMA, a mixture of cross-linked species is generated. These can be separated by SDS-PAGE, where they appear as a "ladder" of bands corresponding to monomers, dimers, trimers, and so on. cdnsciencepub.comwisc.edu The largest cross-linked product observed indicates the total number of subunits in the native oligomer. nih.gov

This method has been successfully applied to various proteins. For example, cross-linking of yeast aldehyde dehydrogenase produced species with molecular weights corresponding to monomers, dimers, trimers, and tetramers, confirming its tetrameric nature. nih.gov Studies on the bacterial mechanosensitive channel (MscL) using DMA and other cross-linkers consistently generated pentamers as the largest product, indicating a five-subunit structure. wisc.edu This technique is also valuable for complex multi-protein assemblies, as demonstrated in the absolute quantification of the cohesin complex, which was confirmed to have a 1:1:1:1 stoichiometry of its core subunits. nih.govacs.org

Table 1: Research Findings on Subunit Stoichiometry using this compound and other Cross-linkers

| Protein | Cross-linking Reagent(s) | Observed Products | Deduced Stoichiometry | Reference(s) |

|---|---|---|---|---|

| Yeast Aldehyde Dehydrogenase | Diimidoesters (including DMA) | Monomer, Dimer, Trimer, Tetramer | Tetramer | nih.gov |

| E. coli MscL | DMA, DMS, EDC, DSS | Ladder up to Pentamer | Pentamer | wisc.edu |

| Sialic Acid Synthase (SaNeuB) | DMA, DMS | Dimer (major with DMA), Tetramer | Tetramer composed of dimers | sinica.edu.tw |

| Cohesin Complex | DMP | - | 1:1:1:1 | nih.govacs.org |

| Human Met-hemoglobin | DMA | Monomer, Dimer, Trimer, Tetramer | Tetramer | cdnsciencepub.com |

Probing Protein-Protein Interaction Interfaces

Chemical cross-linking with reagents like DMA is a powerful strategy for identifying the specific regions of proteins that are involved in interactions. ucsf.edu By covalently linking adjacent amino acid residues, DMA can "freeze" a protein-protein interaction, allowing for the subsequent identification of the cross-linked peptides by mass spectrometry. This process pinpoints the regions that form the interaction interface. ucsf.edu

This approach is valuable for understanding the spatial organization of protein assemblies. ucsf.edu For instance, DMA can be used to covalently link interacting proteins for analysis. pubcompare.ai A significant challenge in such studies, particularly with homo-oligomers, is distinguishing between intermolecular (between subunits) and intramolecular (within a single subunit) cross-links. Methodologies have been developed that involve comparing the cross-linking patterns of the monomeric and dimeric forms of a protein after separation by SDS-PAGE. This differential analysis helps to specifically identify the intermolecular cross-links that define the dimer interface. ucsf.edu This strategy provides high-sensitivity structural details about the protein-protein interface. ucsf.edu Small molecule probes can also be designed to perturb protein-protein interfaces, and the resulting changes, such as accelerated oligomerization, can be monitored using techniques like gel electrophoresis. rsc.org

Investigating Protein Conformation and Dynamics

Proteins are not static entities; their functions often depend on their ability to change shape. mpg.de this compound serves as a sensitive probe for these conformational dynamics, as the efficiency of cross-linking can change depending on the protein's conformation. cdnsciencepub.comarxiv.org

Cross-linking Studies of Native and Modified Proteins

Comparing the cross-linking patterns of a protein in its native state versus a modified state can reveal important structural information. Modifications can include the binding of ligands or alterations to the protein's environment. For example, the cross-linking patterns of fibrinogen fragment D were studied under different conditions. nih.gov Fragment D prepared in the presence of calcium ions (D[Ca++]) showed a different cross-linking pattern with DMA and dimethyl suberimidate compared to fragment D prepared in the presence of EDTA (D[EDTA]), which sequesters calcium ions. The D[EDTA] fragment exhibited significantly more intermolecular cross-linking, suggesting that the loss of calcium induces a more open conformation. nih.gov

In another study, papain was first immobilized and then further stabilized by a secondary cross-linking reaction with 1% DMA, demonstrating its use in modifying and stabilizing enzymes. google.com Similarly, catalase has been stabilized against thermal inactivation through cross-linking with DMA. google.com These studies highlight how DMA can be used to not only study but also to engineer protein stability. google.comgoogle.com

Conformational Changes Induced by Ligand Binding or Environmental Factors

This compound is a valuable tool for detecting conformational changes that occur when a protein binds to a ligand or when its environment changes. fgsc.netfrontiersin.org The rate and extent of cross-linking are dependent on the distance between reactive lysine (B10760008) residues, and a change in protein conformation can alter these distances, leading to a different cross-linking pattern. fgsc.net

This principle was demonstrated in a study of Neurospora pyruvate kinase. The binding of substrates and allosteric activators, such as fructose (B13574) 1,6-diphosphate (FDP), markedly influenced the extent of intersubunit cross-linking by DMA and other reagents. cdnsciencepub.com In the presence of FDP, cross-linking was observed over longer distances compared to the unliganded enzyme, indicating a significant ligand-induced conformational change. cdnsciencepub.com Similarly, the conformation of the membrane protein bacteriorhodopsin was studied by analyzing changes in its structure after perturbation with DMA. nih.gov Studies on glutamine-binding protein (GlnBP) have also shown that ligand binding is highly correlated with a conformational change from an open to a closed state. elifesciences.org Such experiments underscore the utility of covalent cross-linkers as sensitive indicators of the subtle yet critical conformational shifts that govern protein function. cdnsciencepub.com

Stabilization of Protein Complexes

This compound (DMA) is a homobifunctional imidoester cross-linker used to stabilize protein structures and their interactions. thermofisher.com It reacts with primary amines, such as the side chains of lysine residues, to form amidine bonds. google.com This covalent linkage helps to preserve the native charge of the protein, which can be crucial for maintaining its structure and function. thermofisher.com

Formation of Covalently Linked Protein Assemblies

This compound is instrumental in forming covalently linked protein assemblies, which allows for the study of their structure and interactions. The cross-linking process with DMA helps to "freeze" transient or weak interactions, making them stable enough for analysis. researchgate.net

For instance, DMA has been used to investigate the structure of rhodopsin in photoreceptor membranes and the glycoproteins in human erythrocyte membranes. researchgate.net In a study on hemoglobin, DMA was used to modify the protein, which affected its oxygen affinity. Another example includes its use to study the trimeric structure of the wild-type HA protein, which is otherwise labile under certain experimental conditions. nih.gov The resulting covalently linked complexes can then be analyzed by techniques like SDS-PAGE to determine the size and composition of the protein assembly. nih.gov

The effectiveness of DMA in cross-linking is dependent on the pH of the reaction, with optimal conditions typically being in the alkaline range of 8 to 10. google.com The spacer arm length of DMA is approximately 8.6 Å, which dictates the distance between the reactive amine groups that can be linked. korambiotech.com

Applications in Biochemical Assay Development

The stabilization of protein complexes by this compound has significant implications for the development of biochemical assays. nih.gov By creating stable, covalently linked enzyme complexes, DMA allows for the development of robust and reusable assay systems. nih.gov

A notable application is in the creation of enzyme-linked immunosorbent assays (ELISAs), where antibodies are immobilized onto solid supports. The use of DMA in this context can lead to enhanced stability and sensitivity of the assay.

Furthermore, DMA has been utilized in the development of a nucleic acid extraction method called the this compound/Thin film based Sample processing (DTS) procedure. researchgate.net This method allows for the extraction of DNA from various sources in a single step and has been validated for use with human body fluids. researchgate.net Another application involves a microfluidic device that uses DMA-based solid-phase extraction for the purification of nucleic acids for epigenetic analysis. researchgate.net These examples highlight the versatility of DMA in developing new and efficient biochemical assays. researchgate.netresearchgate.net

Immobilization of Proteins onto Solid-Phase Supports

This compound is a valuable reagent for the immobilization of proteins onto solid-phase supports. thermofisher.com This process is crucial for a variety of biochemical applications, including affinity purification and the development of biosensors. nih.govyonsei.ac.kr The ability of DMA to form stable covalent bonds with proteins while preserving their activity makes it a suitable choice for these techniques. thermofisher.comnih.gov

Covalent Attachment to Amine-Activated Matrices

This compound is used to covalently attach proteins to matrices that have been functionalized with amine groups. mdpi.comacs.org The process involves the reaction of the imidoester groups of DMA with the primary amines on both the protein and the amine-activated support, forming stable amidine linkages. google.commdpi.com This method has been successfully used to immobilize biomolecules like chitosan (B1678972) onto surfaces. acs.org

The efficiency of this covalent binding can be influenced by factors such as pH, temperature, and reaction time. mdpi.com The resulting immobilized proteins often exhibit improved stability and can be used in various downstream applications. For example, surfaces modified with DMA-linked biomolecules have been shown to promote cell proliferation. mdpi.com

Use in Affinity Purification Methodologies

In the context of affinity purification, this compound and similar cross-linkers like dimethyl pimelimidate (DMP) are used to permanently attach antibodies to support materials such as protein A or protein G agarose (B213101) beads. ijprajournal.comresearchgate.net This is often referred to as the "crosslink IP" method. thermofisher.com The antibody is first allowed to bind to the protein A/G support, and then the cross-linker is added to form covalent bonds between the antibody and the support protein. korambiotech.comresearchgate.net

This covalent immobilization prevents the antibody from eluting along with the target protein during the purification process, resulting in a purer sample. researchgate.net This technique is particularly useful when a high-capacity and high-activity support is required for purifying a specific protein of interest from a complex mixture like a cell lysate. ijprajournal.comnih.gov The immobilized antibody can then be used to capture its specific antigen from the sample. korambiotech.com

Applications of Dimethyl Adipimidate in Nucleic Acid Research

Nucleic Acid Extraction and Purification Methodologies

The use of dimethyl adipimidate has led to the development of novel, non-chaotropic solid-phase extraction systems for nucleic acids. These methods offer distinct advantages over traditional techniques that rely on chaotropic salts.

Non-Chaotropic Solid-Phase Extraction Systems

This compound is utilized as a non-chaotropic reagent for the solid-phase extraction of nucleic acids. wikipedia.orgnih.govuni.lu Unlike chaotropic agents that disrupt the structure of water and facilitate the binding of nucleic acids to silica (B1680970) surfaces, DMA-based methods operate under milder, non-denaturing conditions. wikipedia.orguni.lu This approach has been shown to overcome limitations associated with conventional methods, such as low binding efficiency and the presence of PCR inhibitors in the final eluate. wikipedia.orguni.lu In these systems, surfaces, often within microfluidic channels, are functionalized, and DMA acts as a cross-linking agent to capture nucleic acids from a sample. wikipedia.orguni.lu This method has been successfully applied to the extraction of genomic DNA from various sources, including human body fluids like blood and urine. wikipedia.orgnih.gov

Mechanism of DNA/RNA Capture via Imidoester-Amine Interactions

The mechanism of nucleic acid capture by this compound hinges on the reactivity of its bifunctional imidoester groups. wikipedia.orguni.lu These imidoesters react with the primary amine groups present on nucleic acid molecules, forming reversible covalent, cross-linking structures. wikipedia.orgnih.gov This interaction is specific and allows for the efficient capture of DNA and RNA. wikipedia.orgnih.gov It is postulated that the positively charged nature of DMA contributes to its attraction to the negatively charged phosphate (B84403) backbone of DNA, facilitating the reaction between the imidoester and the amine groups on the nucleic acid bases. nih.gov This reversible cross-linking provides a high surface-area-to-volume ratio for capturing nucleic acids without the need for structural modifications of the extraction surface. wikipedia.orguni.lu The captured nucleic acids can then be eluted by altering the pH to reverse the amidine bonds formed. nih.gov

Enhancement of Nucleic Acid Purity for Downstream Applications

A significant advantage of using this compound-based extraction methods is the enhanced purity of the isolated nucleic acids. Research has demonstrated that this technique can yield genomic DNA of significantly higher purity (p < 0.001) from complex samples like blood and urine when compared to conventional chaotropic methods. wikipedia.orgnih.gov This high purity is crucial for the reliability and efficiency of downstream molecular biology applications. For instance, DNA purified using DMA has been shown to improve the efficiency of DNA amplification in both genetic and epigenetic analyses, such as the analysis of HRAS and RARβ gene biomarkers. wikipedia.orgnih.govuni.lu The quality and quantity of nucleic acids extracted using DMA-based systems are sufficient for robust detection of biomarkers and pathogens in subsequent analyses. citeab.comnih.govnih.gov

Microfluidic Platforms for Nucleic Acid Analysis

The properties of this compound make it particularly well-suited for integration into microfluidic devices, enabling the miniaturization and automation of nucleic acid sample preparation.

Integration of this compound-Based Extraction in Lab-on-a-Chip Devices

This compound-based solid-phase extraction has been successfully integrated into silicon microfluidic systems, creating efficient lab-on-a-chip devices for nucleic acid purification. wikipedia.orgnih.govuni.lu These devices leverage the ability of DMA to capture nucleic acids on functionalized surfaces within microchannels. wikipedia.orguni.lu For example, a silicon microring resonator sensor device has been used to demonstrate the highly efficient capture and purification of genomic DNA using this method. wikipedia.orgnih.gov The integration of DMA-based extraction into such platforms allows for the processing of human body fluid samples for point-of-care diagnostic applications, enabling the analysis of genetic and epigenetic DNA biomarkers related to various diseases. wikipedia.orgnih.gov A similar compound, dimethyl pimelimidate (DMP), has also been used in single-channel microfluidic platforms for the extraction of both RNA and DNA. citeab.comnih.gov

Miniaturization and Automation of Nucleic Acid Sample Preparation

The use of this compound in microfluidic systems is a key step towards the miniaturization and automation of the entire nucleic acid analysis workflow. fishersci.ca By incorporating DMA-based extraction directly on a chip, the need for cumbersome and labor-intensive sample preparation steps is reduced. nih.govnih.gov This approach facilitates the development of portable, fast, and user-friendly point-of-care solutions. uni.lu The "this compound/Thin film Sample processing (DTS)" procedure, for instance, is a simple, low-cost, and versatile method that does not require a centrifuge and significantly reduces the time required for nucleic acid extraction. nih.govnih.gov This method has been validated for the extraction of DNA from human body fluids and has been shown to provide DNA of sufficient quality for downstream analyses. nih.govnih.gov Such integrated systems represent a move towards micro-total analysis systems (µTAS) for a wide range of diagnostic applications. wikipedia.orgnih.gov

Applications in Epigenetic Analysis

This compound (DMA) has emerged as a significant tool in the field of epigenetics, particularly in the preparatory stages of DNA analysis. Its application is primarily centered on the efficient isolation and purification of nucleic acids from complex biological samples, which is a critical prerequisite for accurate downstream epigenetic studies, such as DNA methylation analysis.

Purification of Genomic DNA for Methylation Studies

This compound is utilized as a non-chaotropic agent for the solid-phase extraction of nucleic acids. uni.lu This method presents an alternative to conventional techniques like phenol/chloroform extraction or methods employing chaotropic salts, which can suffer from limitations such as low binding efficiency and the presence of PCR inhibitors in the final eluate. uni.luwikipedia.org

The mechanism involves DMA's ability to directly bind to nucleic acids, including methylated DNA, without the need for a protein intermediary. guidetopharmacology.org The bifunctional imidoesters of DMA are thought to form reversible cross-linking structures with the DNA, facilitating its capture onto a solid surface. uni.lu This property has been effectively integrated into microfluidic systems. For instance, researchers have developed silicon microfluidic devices where the microchannel walls are functionalized to employ DMA-based solid-phase extraction. wikipedia.orgnih.gov This design maximizes the surface area for DNA capture, allowing for the efficient purification of genomic DNA from various human body fluids, including blood and urine. uni.luwikipedia.orgnih.gov

Studies have demonstrated that this DMA-based solid-phase extraction technique can yield genomic DNA of higher purity compared to some traditional chaotropic methods. uni.lu A versatile procedure known as this compound/Thin film Sample processing (DTS) has also been developed, which simplifies the extraction process from diverse sources like eukaryotic cells, bacteria, and body fluids in a single step. fishersci.cafishersci.ca The quality of the DNA extracted using this method has been confirmed to be sufficient for the robust detection of epigenetic biomarkers in subsequent analyses. fishersci.cafishersci.ca

Impact on DNA Amplification Efficiency for Epigenetic Biomarkers

The quality and purity of extracted DNA are paramount for the efficiency of subsequent enzymatic reactions, such as the polymerase chain reaction (PCR) used to amplify specific DNA regions for epigenetic analysis. The use of this compound in the purification step has been shown to have a positive impact on the amplification of epigenetic biomarkers.

Research has demonstrated that genomic DNA purified using the DMA-based solid-phase extraction method leads to improved DNA amplification efficiency. uni.lu This enhancement has been specifically observed in the epigenetic analysis of disease-related biomarkers, such as the Retinoic Acid Receptor Beta (RARβ) gene, which is often studied for its methylation status in cancer. uni.luwikipedia.org The high purity of the DNA extracted via DMA-based methods, which minimizes the presence of PCR inhibitors, is a key factor contributing to this improved amplification. uni.lu The DTS (this compound/Thin film Sample processing) method also reports enhanced sensitivity in downstream analyses, which includes PCR-based detection of epigenetic markers. fishersci.cafishersci.ca

While DMA is effective, comparisons with structurally similar compounds have been made. For instance, a study comparing DMA to Dimethyl suberimidate (DMS) in a specific DNA extraction and analysis system noted that DMS improved the PCR amplification efficiency by 25% over DMA, suggesting that variations in the cross-linker structure can influence downstream applications. scribd.com

Table 1: Research Findings on DMA-based DNA Purification and Amplification

| Research Focus | Key Finding | Impact on Epigenetic Analysis | Reference(s) |

|---|---|---|---|

| DMA-based Solid-Phase Extraction | Developed a silicon microfluidic system using DMA to purify nucleic acids from human blood and urine. | Effectively captured and purified methylated DNA, preparing it for epigenetic analysis. | wikipedia.org |

| Purity and Amplification | Confirmed that DMA-based extraction yields genomic DNA with higher purity (p < 0.001) compared to other chaotropic methods. | Observed improved DNA amplification efficiency for the epigenetic biomarker RARβ. | uni.lu |

| DTS Procedure | Developed a simplified DNA extraction method using DMA and a thin film (DTS). | The quality and quantity of extracted DNA were sufficient for robust detection of epigenetic biomarkers. | fishersci.cafishersci.ca |

| Comparative Analysis | Compared the PCR amplification efficiency of DNA extracted using DMA versus Dimethyl suberimidate (DMS). | Found that DMS improved PCR amplification efficiency by 25% compared to DMA. | scribd.com |

Advanced Methodological Considerations for Dimethyl Adipimidate Utilization

Optimization of Cross-linking Parameters

The success of a cross-linking experiment with dimethyl adipimidate hinges on the precise control of various reaction conditions. These parameters influence the efficiency of the cross-linking reaction and the nature of the cross-linked products formed.

Reagent Concentration and Protein-to-Cross-linker Ratios

The concentration of both the protein and the cross-linker, as well as their molar ratio, are critical factors in determining the outcome of the cross-linking reaction. These parameters directly influence whether intramolecular or intermolecular cross-links are favored.

Generally, for protein concentrations above 5 mg/mL, a 10-fold molar excess of the cross-linker is recommended. thermofisher.comsangon.com Conversely, if the protein concentration is below 5 mg/mL, a 20- to 30-fold molar excess of the cross-linker is often used to achieve efficient cross-linking. thermofisher.comsangon.com In specific applications, such as the cross-linking of proteins in neuronal cultures, a final DMA concentration of 10 mM has been successfully employed. researchgate.net For studies involving purified proteins, such as the copper ATPase CopA, a final concentration of 100 µM DMA has been used. researchgate.net The choice of concentration can also be influenced by the number of available target amino groups on the protein; a lower cross-linker-to-protein ratio can be used when numerous target groups are present, while a higher ratio may be necessary for a limited number of targets. korambiotech.com

| Parameter | Condition | Application Context | Reference |

| Protein Concentration | > 5 mg/mL | General Protein Cross-linking | thermofisher.comsangon.com |

| < 5 mg/mL | General Protein Cross-linking | thermofisher.comsangon.com | |

| 0.25 to 1 mg/ml | Analysis of interacting partners in crude extracts | fgsc.net | |

| DMA Concentration | 10 mM | Cellular cross-linking in neuronal cultures | researchgate.net |

| 100 µM | Purified protein studies (e.g., CopA) | researchgate.net | |

| 6 mg/ml | General cross-linking reactions | fgsc.net | |

| Molar Excess of Cross-linker | 10-fold | Protein concentration > 5 mg/mL | thermofisher.comsangon.com |

| 20- to 30-fold | Protein concentration < 5 mg/mL | thermofisher.comsangon.com |

Reaction Time and Temperature Profiling

The duration and temperature of the cross-linking reaction are pivotal in controlling the extent of the reaction. Insufficient reaction time may lead to incomplete cross-linking, while excessive time can result in the formation of large, insoluble aggregates.

Incubation times for DMA cross-linking reactions typically range from 30 to 60 minutes at room temperature. thermofisher.comsangon.com In some protocols, the reaction is allowed to proceed for 45 minutes at room temperature with constant mixing to ensure uniform cross-linking. researchgate.net For specific applications, such as the stabilization of erythrocytes, reaction times can vary from 15 to 60 minutes. google.com Longer incubation times, such as 6 hours at room temperature, have also been reported for studies on purified proteins. researchgate.net The reaction temperature is also a critical factor, with most protocols recommending room temperature (20-30°C). thermofisher.comsangon.comgoogle.com It is important to note that the imidoester moiety of DMA is susceptible to hydrolysis, and therefore, prolonged reactions or high temperatures should be approached with caution.

| Parameter | Duration | Temperature | Application Context | Reference |

| Reaction Time | 30-60 minutes | Room Temperature | General Protein Cross-linking | thermofisher.comsangon.com |

| 45 minutes | Room Temperature | Cellular cross-linking | researchgate.net | |

| 15-60 minutes | 20-30°C | Erythrocyte stabilization | google.com | |

| 6 hours | Room Temperature | Purified protein studies | researchgate.net | |

| 1 hour | Room Temperature | Hemoglobin cross-linking | cdnsciencepub.com |

Analytical Techniques for Characterizing this compound Cross-linked Products

Following the cross-linking reaction, it is essential to analyze the products to determine the extent of cross-linking and to identify the specific residues involved. Several analytical techniques are employed for this purpose.

Polyacrylamide Gel Electrophoresis (PAGE)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the initial characterization of cross-linked products. korambiotech.comfgsc.net By separating proteins based on their molecular weight, SDS-PAGE can visualize the formation of higher molecular weight species corresponding to cross-linked dimers, trimers, and other multimers. cdnsciencepub.com

The appearance of new bands with higher molecular weights on an SDS-PAGE gel compared to a non-cross-linked control is a clear indication that intermolecular cross-linking has occurred. cdnsciencepub.com For instance, in the analysis of cross-linked hemoglobin, distinct bands corresponding to monomer, dimer, trimer, and tetramer were observed. cdnsciencepub.com The extent of cross-linking can be qualitatively assessed by the intensity of these new bands. Furthermore, by running the samples under reducing conditions (if a cleavable cross-linker were used, which DMA is not), one could differentiate between different types of cross-linked complexes.

Mass Spectrometry-Based Approaches for Cross-link Identification

Mass spectrometry (MS) has become an indispensable tool for the detailed analysis of cross-linked proteins. researchgate.netrsc.org It allows for the precise identification of the cross-linked peptides and, consequently, the specific amino acid residues involved in the cross-link.

The general workflow involves the enzymatic digestion of the cross-linked protein or protein complex, typically with trypsin. researchgate.netrsc.org The resulting peptide mixture is then analyzed by high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS/MS). rsc.org The identification of cross-linked peptides from the complex mixture of unmodified peptides can be challenging. However, specialized software and the use of isotopically labeled cross-linkers can facilitate this process. korambiotech.com The fragmentation spectra of the cross-linked peptides provide the necessary information to identify the sequences of the linked peptides and the site of the cross-link. rsc.org This information provides valuable distance constraints that can be used to build low-resolution three-dimensional structural models of proteins and protein complexes. researchgate.net

Spectroscopic Methods for Structural Characterization of Modified Biomolecules

The covalent modification of biomolecules with this compound (DMA) necessitates robust analytical techniques to confirm the extent of modification and to elucidate the resulting structural changes. Spectroscopic methods are indispensable tools in this regard, offering multifaceted insights into the architecture of DMA-cross-linked macromolecules at various levels of detail. These techniques probe the electronic and conformational states of biomolecules, revealing how the introduction of amidine cross-links impacts their structure and dynamics.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the detailed characterization of DMA-modified proteins. nih.gov Its primary strength lies in its ability to identify the precise locations of cross-links, providing direct evidence of proximity between specific amino acid residues in the protein's three-dimensional structure. The typical workflow, known as cross-linking mass spectrometry (XL-MS), involves several key steps. rsc.orgnih.gov

First, the protein or protein complex is treated with DMA. Following the cross-linking reaction, the sample is enzymatically digested, most commonly with trypsin, which cleaves the protein into smaller peptides. rsc.orgnih.gov This complex mixture of linear (unmodified), monolinked (modified at one end), and cross-linked peptides is then separated and analyzed, often using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). rsc.orgnih.gov

During MS analysis, the mass spectrometer measures the mass-to-charge ratio of the peptides. Cross-linked peptides will have a characteristic mass corresponding to the sum of the two individual peptides plus the mass of the DMA linker. researchgate.net Fragmentation of these cross-linked peptides within the mass spectrometer (MS/MS) generates a series of product ions. nih.gov Bioinformatic software is then used to search the fragmentation spectra against a protein sequence database to identify the sequences of the two linked peptides and pinpoint the exact lysine (B10760008) residues involved in the cross-link. rsc.org This information is critical for generating distance constraints that can be used in computational modeling to build or refine structural models of proteins and protein complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure of biomolecules at atomic resolution in solution. nih.gov While X-ray crystallography provides static structures, NMR can uniquely characterize protein dynamics, weak interactions, and transient structures, which are often influenced by chemical modification. nih.gov

When a protein is modified with DMA, NMR can detect structural perturbations. The chemical environment of each nucleus in the protein influences its resonance frequency, creating a unique spectral fingerprint. The formation of an amidine bond at a lysine residue alters the local chemical environment, leading to shifts in the NMR signals of nearby nuclei. These "chemical shift perturbations" can be mapped onto the protein's structure to identify regions affected by the cross-linking reaction.

Techniques like 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are particularly sensitive to changes in the protein backbone. By comparing the HSQC spectra of the unmodified and DMA-modified protein, researchers can assess the extent and location of conformational changes. Furthermore, NMR can be used to study the dynamics of the cross-linked protein, revealing whether the modification leads to increased rigidity or altered flexibility in certain regions. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary and tertiary structure of proteins in solution. formulationbio.comcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com In proteins, the primary chromophores contributing to the CD signal are the peptide bonds for secondary structure and the aromatic amino acid side chains (tryptophan, tyrosine, phenylalanine) and disulfide bonds for tertiary structure. formulationbio.comunivr.it

Far-UV CD (190-250 nm): This region is dominated by the absorption of peptide bonds and is highly sensitive to the protein's secondary structure. The characteristic CD spectra of α-helices, β-sheets, turns, and unordered coils allow for the quantitative estimation of the percentage of each structural element in the protein. nih.gov After modification with DMA, changes in the far-UV CD spectrum can indicate significant alterations in the protein's secondary structure content. For instance, an increase in α-helical content at the expense of β-strands, or vice versa, can be readily detected. nih.gov

Near-UV CD (250-320 nm): The signal in this region arises from aromatic amino acids and disulfide bonds. univr.it Because this signal is sensitive to the local environment of these chromophores, it serves as a fingerprint of the protein's specific tertiary fold. Perturbations in the near-UV spectrum upon DMA cross-linking suggest changes in the tertiary structure, such as reorientation of aromatic side chains due to the constraints imposed by the cross-linker. univr.it

UV-Visible and Fluorescence Spectroscopy

Both UV-Visible (UV-Vis) and fluorescence spectroscopy are valuable techniques for monitoring the modification of biomolecules and the resulting conformational consequences. fiveable.me

UV-Visible Spectroscopy: This technique measures the absorption of light by a sample. numberanalytics.com Proteins absorb light in the UV region primarily due to their aromatic amino acid residues (tryptophan and tyrosine) at around 280 nm. lcms.cz While the introduction of a DMA cross-link does not typically introduce a new chromophore with a distinct absorbance, UV-Vis spectroscopy is essential for accurately determining protein concentration using the Beer-Lambert law, which is a prerequisite for most biophysical studies. numberanalytics.comlcms.cz It can also be used to monitor protein aggregation, which may be induced by excessive cross-linking, by measuring light scattering at higher wavelengths (e.g., 350 nm). lcms.cz

Fluorescence Spectroscopy: This method is significantly more sensitive than UV-Vis spectroscopy and provides information about the local environment of fluorescent chromophores (fluorophores). biocompare.com The intrinsic fluorescence of a protein is usually dominated by its tryptophan residues. The emission spectrum of tryptophan is highly sensitive to its local environment; a change in its environment from a non-polar (buried) to a polar (solvent-exposed) one results in a shift in the emission maximum and a change in fluorescence intensity. fiveable.me The introduction of a DMA cross-link can alter the protein's conformation, thereby changing the environment of tryptophan residues and causing detectable changes in the fluorescence spectrum. This provides insights into the folding and conformational dynamics of the modified protein. numberanalytics.com

The following table summarizes the application of these spectroscopic methods in the characterization of DMA-modified biomolecules:

| Spectroscopic Method | Information Obtained | Key Applications in DMA-Modification Analysis |

| Mass Spectrometry (MS) | Precise mass of molecules and fragments; sequence of peptides. | Identification of specific lysine-lysine cross-links; mapping protein-protein interaction sites; confirming modification stoichiometry. rsc.orgnih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-resolution 3D structure; molecular dynamics; intermolecular interactions. | Identifying regions of the protein structurally affected by cross-linking; analyzing changes in protein dynamics and flexibility. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet); tertiary structure integrity. | Quantifying changes in secondary structure upon modification; detecting perturbations in the overall tertiary fold. univr.itnih.gov |

| UV-Visible (UV-Vis) Spectroscopy | Light absorption; concentration of biomolecules. | Accurate protein quantification for other assays; monitoring aggregation induced by cross-linking. numberanalytics.comlcms.cz |

| Fluorescence Spectroscopy | Local environment of fluorophores; conformational changes; binding events. | Probing changes in protein conformation and folding by monitoring the environment of intrinsic fluorophores (e.g., tryptophan). fiveable.menumberanalytics.com |

Theoretical and Computational Studies Involving Dimethyl Adipimidate

Computational Simulations of Reaction Dynamics

Computational simulations, particularly direct dynamics simulations, offer a means to study the chemical reaction of dimethyl adipimidate at an atomic level. chemrxiv.org While specific published simulations focusing exclusively on the DMA reaction mechanism are limited, the principles of reaction dynamics modeling can be applied to understand this process in detail. Such simulations model the trajectory of the reacting molecules over time, providing a step-by-step view of bond formation and breaking. ornl.gov

For the reaction of DMA with the primary amine groups of lysine (B10760008) residues, a direct dynamics simulation could elucidate several key factors:

Role of the Solvent: The reaction is typically carried out in an aqueous buffer. fgsc.net Simulations can model the explicit interactions between water molecules and the reactants, revealing how the solvent shell influences the approach of the DMA molecule to the lysine side chain and stabilizes transition states. ornl.gov

Conformational Gating: The flexibility of both the DMA cross-linker and the protein's surface, especially the lysine side chains, is critical. Simulations can show how the conformational dynamics of the protein might "gate" the reaction, meaning that a cross-link can only occur when both the reagent and the target residues adopt suitable conformations simultaneously. pitt.edu

Reaction Pathway: The formation of the amidine bond proceeds through a series of steps. thermofisher.com Dynamics simulations can map the potential energy surface of the reaction, identifying the lowest energy pathway and the structure of intermediate and transition states. nih.gov This provides fundamental insights into the reaction's kinetics and why it is favored under specific conditions, such as alkaline pH. thermofisher.com

By pairing these simulations with an appropriate underlying potential energy surface (derived from ab initio or density functional theory calculations), a wealth of information regarding reactivity trends can be generated, offering a deeper understanding of the cross-linking process than is available from experimental data alone. chemrxiv.org

Emerging Research Directions and Future Perspectives for Dimethyl Adipimidate

Development of Novel Dimethyl Adipimidate Derivatives with Enhanced Specificity

The classic structure of this compound, with its 8.6 Å spacer arm, is well-suited for many protein cross-linking studies. nih.govwikidata.org However, modern structural biology and chemical biology demand a more nuanced toolkit. Research is moving towards the development of novel derivatives that offer greater control over cross-linking specificity and introduce new functionalities.

This development primarily follows two paths: modification of the spacer arm and alteration of the reactive groups. By synthesizing a series of homologous diimidoesters with varying alkane chain lengths, such as dimethyl pimelimidate (DMP) and dimethyl suberimidate (DMS), researchers can use these reagents as "molecular rulers" to probe the distances between reactive sites in proteins or protein complexes. nih.govwikidata.orguni.lu This allows for a more detailed mapping of protein topology.

Table 1: Comparison of Common Homobifunctional Imidoester Cross-linkers

| Cross-linker | Spacer Arm Length (Å) | Molecular Weight (g/mol) |

|---|---|---|

| This compound (DMA) | 8.6 | 245.15 (dihydrochloride) |

| Dimethyl pimelimidate (DMP) | 9.2 | 259.17 (dihydrochloride) |

| Dimethyl suberimidate (DMS) | 11.0 | 273.20 (dihydrochloride) |

Data sourced from Thermo Fisher Scientific and other research articles. nih.govwikidata.org

Beyond simply altering the length, future derivatives may incorporate cleavable linkages within the spacer arm, allowing for easier identification of cross-linked peptides in mass spectrometry. Another avenue of development is the creation of heterobifunctional derivatives, where one end retains the amine-reactive imidoester while the other end possesses a different reactive group, for example, one that targets sulfhydryl groups or is photo-activatable. While not direct DMA derivatives, reagents like disuccinimidyl suberate (B1241622) (DSS), an NHS-ester, demonstrate the utility of different reactive chemistries for targeting primary amines, suggesting a potential direction for creating novel imidate-based heterobifunctional reagents. wikipedia.orguni.lu The goal of this research is to create a suite of cross-linkers that provide greater precision and versatility for studying complex biological systems. fishersci.at

Integration with Advanced Omics Technologies

The field of proteomics has become a significant area for the application of this compound and its underlying chemistry. citeab.com Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for obtaining low-resolution structural information on proteins and protein complexes. uni.lunih.gov In a typical XL-MS workflow, proteins or protein complexes are treated with DMA, which forms covalent amidine bonds between proximal lysine (B10760008) residues. uni.lu Following enzymatic digestion, the resulting cross-linked peptides are identified by tandem mass spectrometry. nih.gov

The data generated provides distance constraints that are used to build and validate computational models of protein structures and interaction networks. uni.lu A key advantage of imidate-based cross-linkers like DMA and DMS is that the resulting amidine bond is protonated at physiological pH, preserving the native charge of the lysine residue it modifies. nih.govuni.lu Furthermore, the reaction increases the basicity of the modified species, leading to higher charge states on peptides during electrospray ionization, which can enhance fragmentation and improve identification in mass spectrometry experiments. uni.lu

The core chemical reaction of DMA—the dimethylation of primary amines—is also being integrated into quantitative proteomics workflows. citeab.com For instance, stable isotope dimethyl labeling is a robust method for relative and absolute quantification of proteins. While this doesn't use the bifunctional DMA cross-linker itself, it relies on the same fundamental reaction with primary amines to label peptides from different samples with light, medium, or heavy isotopic tags. This approach has been successfully combined with data-independent acquisition (DIA) mass spectrometry, creating a powerful multiplexed workflow (mDIA) for in-depth proteome quantification, including applications in the challenging field of single-cell proteomics. citeab.com

Q & A

Q. What are the primary applications of dimethyl adipimidate (DMA) in protein and nucleic acid research?

DMA is widely used as a homobifunctional crosslinker to study protein-protein interactions, stabilize macromolecular complexes, and modify biomolecules. Key applications include:

- Protein Crosslinking : DMA reacts with primary amines (e.g., lysine residues) to stabilize transient interactions in co-immunoprecipitation (Co-IP) or chromatin immunoprecipitation (ChIP) assays .

- Nucleic Acid Binding : DMA covalently binds nucleic acids via amine groups, enabling solid-phase extraction in microfluidic systems .

- Antisickling Agent : DMA modifies hemoglobin S (HbS) to reduce polymerization in sickle cell disease models . Methodological Tip: Optimize crosslinking by adjusting DMA concentration (5–20 mM) and incubation time (30–60 min) in phosphate-buffered saline (pH 8.0) .

Q. How does DMA compare to other crosslinkers (e.g., formaldehyde, DMS) in experimental design?

DMA offers distinct advantages and limitations:

- Spacer Length : DMA’s 8.6 Å spacer enables proximity-based crosslinking, shorter than dimethyl suberimidate (11.0 Å) but longer than DFDNB (3.0 Å). This impacts multimer formation in proteins like VDAC36 .

- Reversibility : Unlike formaldehyde, DMA crosslinks are reversible under reducing conditions (e.g., β-mercaptoethanol), facilitating downstream analysis .

- Specificity : DMA targets primary amines, reducing off-target effects compared to glutaraldehyde . Methodological Tip: Validate crosslinking efficiency via SDS-PAGE under non-reducing vs. reducing conditions .

Advanced Research Questions

Q. How can researchers reconcile contradictions in DMA’s crosslinking efficiency across studies?

Discrepancies often arise from:

- Spacer Length Limitations : DMA’s 8.6 Å spacer may fail to stabilize interactions in larger complexes (e.g., ribosomes), necessitating longer crosslinkers like BS³ .

- Buffer Interference : High SDS concentrations (e.g., >0.1%) disrupt DMA’s reactivity. Use low-detergent buffers (e.g., 60 mM SDS) for optimal results .

- Cell Permeability : DMA poorly penetrates intact cells; combine with membrane-permeable crosslinkers (e.g., formaldehyde) for chromatin studies . Methodological Tip: Perform dose-response experiments and validate with orthogonal methods (e.g., fluorescence resonance energy transfer) .

Q. What experimental strategies mitigate off-target effects in DMA-based chromatin studies?

Advanced approaches include:

- Dual Crosslinking : Combine DMA (10 mM, 45 min) with formaldehyde (1%, 10 min) to stabilize both protein-DNA and protein-protein interactions .

- Crosslinker Quenching : Terminate reactions with Tris-HCl (pH 7.5) or glycine (0.2 M) to prevent over-crosslinking .

- Control Experiments : Include no-crosslinker controls and validate targets via siRNA knockdown or CRISPR-Cas9 editing .

Q. How does DMA contribute to epigenetic research, particularly in DNA-protein interaction assays?

DMA enhances ChIP-seq resolution by:

- Stabilizing Weak Interactions : Captures transient transcription factor-DNA binding events missed by formaldehyde alone .

- Reducing Artifacts : Minimizes histone displacement during chromatin shearing compared to UV crosslinking . Methodological Tip: Shear chromatin to 250–500 bp fragments post-crosslinking for high-resolution sequencing .

Q. What are the mechanistic insights into DMA’s antisickling effects, and how can they be evaluated?

DMA inhibits HbS polymerization by:

- Surface Charge Modification : Reacts with lysine residues on HbS, increasing solubility under hypoxic conditions .

- Oxygen Affinity Modulation : Alters HbS oxygen-binding kinetics, reducing sickling propensity . Methodological Tip: Use oxygen gradient assays and atomic force microscopy to quantify HbS aggregation in DMA-treated vs. untreated red blood cells .

Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.